5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17447836
InChI: InChI=1S/C6H6N2O/c7-3-5-1-2-6(4-9)8-5/h1-2,8-9H,4H2
SMILES:
Molecular Formula: C6H6N2O
Molecular Weight: 122.12 g/mol

5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile

CAS No.:

Cat. No.: VC17447836

Molecular Formula: C6H6N2O

Molecular Weight: 122.12 g/mol

* For research use only. Not for human or veterinary use.

5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile -

Specification

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
IUPAC Name 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile
Standard InChI InChI=1S/C6H6N2O/c7-3-5-1-2-6(4-9)8-5/h1-2,8-9H,4H2
Standard InChI Key MKQPYWBSNNIQRS-UHFFFAOYSA-N
Canonical SMILES C1=C(NC(=C1)C#N)CO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile is C₆H₆N₂O, with a molecular weight of 122.12 g/mol. The pyrrole ring, a five-membered aromatic system containing one nitrogen atom, serves as the scaffold for this compound. The hydroxymethyl group (-CH₂OH) at the 5-position introduces polarity and hydrogen-bonding capability, while the cyano group (-C≡N) at the 2-position enhances electrophilicity, enabling participation in nucleophilic addition and cycloaddition reactions.

The compound’s IUPAC name, 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile, reflects its substitution pattern. Its canonical SMILES representation, C1=C(NC(=C1)C#N)CO, encodes the connectivity of atoms, highlighting the proximity of functional groups. X-ray crystallography data for this compound are unavailable, but analogous pyrrole derivatives exhibit planar ring structures with bond lengths and angles consistent with aromatic stabilization .

Synthesis and Synthetic Routes

General Strategies

The synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile typically involves multi-step functionalization of pyrrole precursors. Common approaches include:

  • Paal-Knorr Pyrrole Synthesis: Condensation of 1,4-diketones with ammonia or amines, followed by functional group introduction .

  • Substitution Reactions: Electrophilic substitution on preformed pyrrole rings, such as formylation or cyanation.

  • Post-Functionalization: Hydroxymethylation via Mannich reactions or hydroboration-oxidation of allylic groups .

Detailed Synthetic Pathways

A plausible route involves pyrrole-2-carbonitrile as the starting material (CAS# 4513-94-4) . Hydroxymethylation at the 5-position could be achieved via:

  • Formylation: Reaction with paraformaldehyde under acidic conditions to introduce a hydroxymethyl group.

  • Protection and Deprotection: Temporary protection of the cyano group (e.g., as a nitrile oxide) to prevent undesired side reactions during hydroxymethylation .

Pyrrole-2-carbonitrileHCHO, HClAcOH5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile\text{Pyrrole-2-carbonitrile} \xrightarrow[\text{HCHO, HCl}]{\text{AcOH}} \text{5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile}

Yield optimization remains challenging due to competing polymerization and side reactions, necessitating precise control of reaction conditions (temperature, catalyst).

Physicochemical Properties and Stability

Thermodynamic and Solubility Data

  • Melting Point: Likely >100°C due to hydrogen-bonding interactions from the hydroxymethyl group .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water.

PropertyValue/DescriptionSource
Molecular Weight122.12 g/mol
LogP (Predicted)0.32
Topological PSA53.09 Ų

Stability Considerations

The compound is sensitive to strong acids/bases and oxidizing agents, which may degrade the pyrrole ring or modify functional groups. Storage under inert atmosphere at low temperatures (-20°C) is recommended.

Applications in Research and Industry

Pharmaceutical Intermediates

Pyrrole derivatives are pivotal in drug discovery, with applications in:

  • Anticancer Agents: Analogous compounds inhibit kinases or DNA topoisomerases .

  • Antimicrobials: Cyano-substituted pyrroles disrupt microbial cell membranes.

Materials Science

The hydroxymethyl group enables polymerization or cross-linking, suggesting utility in:

  • Conductive Polymers: Pyrrole-based polymers for organic electronics .

  • Coordination Complexes: Metal-organic frameworks (MOFs) utilizing the cyano group as a ligand.

Comparative Analysis with Structural Analogs

Compound NameFunctional GroupsKey Differences
Pyrrole-2-carbonitrile -CN at C2Lacks hydroxymethyl group
5-(Chloromethyl)-1H-pyrrole-2-carbonitrile-CH₂Cl at C5Higher reactivity for nucleophilic substitution
Pyrrolemarumine Lactone moietyEnhanced biological activity

The dual functionality of 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile distinguishes it from analogs, enabling diverse derivatization pathways.

Future Research Directions

  • Synthetic Optimization: Develop high-yield, scalable routes using green chemistry principles.

  • Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities.

  • Computational Studies: DFT calculations to predict reactivity and binding affinities.

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